

5-Chloro-2,3-dihydroxybenzaldehyde molecular structure

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Compound of Interest

Compound Name: 5-Chloro-2,3-dihydroxybenzaldehyde

CAS No.: 73275-96-4

Cat. No.: B2483188

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Technical Guide: 5-Chloro-2,3-dihydroxybenzaldehyde

Molecular Scaffold for Bioactive Ligands and Pharmaceutical Intermediates[1]

Executive Summary

5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 73275-96-4) is a highly functionalized aromatic aldehyde characterized by a catechol moiety (vicinal diol), an aldehyde group, and a chlorine substituent.[1][2][3][4] This specific substitution pattern confers unique electronic and steric properties, making it a privileged scaffold in medicinal chemistry. It serves as a critical precursor for Schiff base ligands (used in metallodrugs) and is investigated for its antimicrobial, antioxidant, and enzyme-inhibitory activities.

This guide provides a comprehensive structural analysis, a validated synthesis protocol using sulfuryl chloride, and detailed characterization data to support experimental reproducibility.

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10][11]

Parameter	Specification
IUPAC Name	5-Chloro-2,3-dihydroxybenzaldehyde
CAS Number	73275-96-4
Molecular Formula	
Molecular Weight	172.57 g/mol
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Acidity ()	~7.5 (Predicted for 2-OH), ~10.5 (3-OH)

Structural Analysis

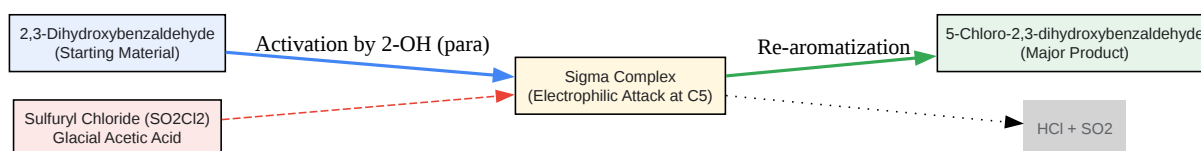
The molecule features a 2,3-dihydroxy substitution pattern, distinguishing it from the more common 2,4- or 2,5-isomers.

- **Intramolecular Hydrogen Bonding:** The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde (C-2-OH O=C-1). This stabilizes the planar conformation and reduces the acidity of the 2-OH proton compared to the 3-OH.
- **Electronic Effects:**
 - Aldehyde (C1): Strong electron-withdrawing group (EWG), directs meta.
 - Hydroxyls (C2, C3): Strong electron-donating groups (EDG), direct ortho/para.
 - Chlorine (C5): Weakly deactivating but ortho/para directing (induction vs. resonance).
- **Substitution Logic:** The 5-position is electronically activated by the 2-OH (para-direction) and the aldehyde (meta-direction), making it the most nucleophilic site for electrophilic aromatic substitution (SEAr) on the 2,3-dihydroxybenzaldehyde scaffold.

Synthetic Pathway & Mechanism[5][8][12][13][14]

The most reliable route to **5-Chloro-2,3-dihydroxybenzaldehyde** involves the direct regioselective chlorination of 2,3-dihydroxybenzaldehyde using sulfuryl chloride (). This method avoids the harsh conditions of chlorine gas and offers better selectivity.

Reaction Scheme (Graphviz)



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Caption: Regioselective chlorination pathway via electrophilic aromatic substitution.

Validated Experimental Protocol

Objective: Synthesis of **5-Chloro-2,3-dihydroxybenzaldehyde** on a 10 mmol scale.

Reagents:

- 2,3-Dihydroxybenzaldehyde (1.38 g, 10 mmol)
- Sulfuryl chloride () (1.48 g, 11 mmol)
- Glacial Acetic Acid (15 mL)
- Diethyl Ether (for workup)

Methodology:

- Dissolution: In a 50 mL round-bottom flask equipped with a drying tube (

), dissolve 1.38 g of 2,3-dihydroxybenzaldehyde in 15 mL of glacial acetic acid. Stir at room temperature until fully dissolved.

- Chlorination: Cool the solution to 10-15°C using a water bath. Add sulfuryl chloride (1.48 g) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution:

and

gases are evolved; perform in a fume hood.

- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the starting material () should disappear, replaced by a slightly less polar product spot.
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate should form immediately.
- Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (mL) to remove residual acid.
- Purification: Recrystallize the crude solid from hot ethanol/water (1:1).
- Yield: Expected yield is 65-75% (approx. 1.1 - 1.3 g).

Mechanism Note: The 2-OH group activates the 5-position (para) more strongly than the 3-OH activates the 4-position (ortho), due to steric hindrance at C4 and the cooperative meta-directing effect of the aldehyde group toward C5.

Characterization & Spectral Data

To validate the structure, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)[5][15]

- Solvent: DMSO-
- ¹H NMR (400 MHz):

- 10.15 (s, 1H, CHO): Characteristic aldehyde singlet.
- 9.80 (br s, 1H, 2-OH): Deshielded due to intramolecular H-bond.
- 9.45 (br s, 1H, 3-OH): Broad singlet, exchangeable with
.
- 7.25 (d, 1H, H-6): Meta-coupling to H-4.
- 7.05 (d, 1H, H-4): Meta-coupling to H-6.
- Note: The coupling constant (10.0 Hz) confirms the meta relationship of the aromatic protons, verifying the 5-chloro substitution.

Infrared Spectroscopy (FT-IR)[10]

- 3350-3450 cm⁻¹
: O-H stretching (broad).
- 1660 cm⁻¹
: C=O stretching (Aldehyde). Shifted to lower frequency due to conjugation and H-bonding.
- 1605, 1475 cm⁻¹
: C=C aromatic skeletal vibrations.
- 780 cm⁻¹
: C-Cl stretching.

Mass Spectrometry (MS)

- Ionization: ESI- or EI

- m/z: 172 () and 174 ().
- Isotope Pattern: A characteristic 3:1 intensity ratio for the molecular ion peaks confirms the presence of one chlorine atom.

Reactivity & Pharmaceutical Applications[6][11][12]

This scaffold is primarily used as a "warhead" or chelating unit in drug design.

A. Schiff Base Formation (Ligand Synthesis)

The aldehyde group reacts readily with primary amines to form azomethine (-C=N-) linkages. These ligands are privileged structures for coordinating transition metals (Cu, Zn, Ni).

Protocol for Schiff Base Derivative:

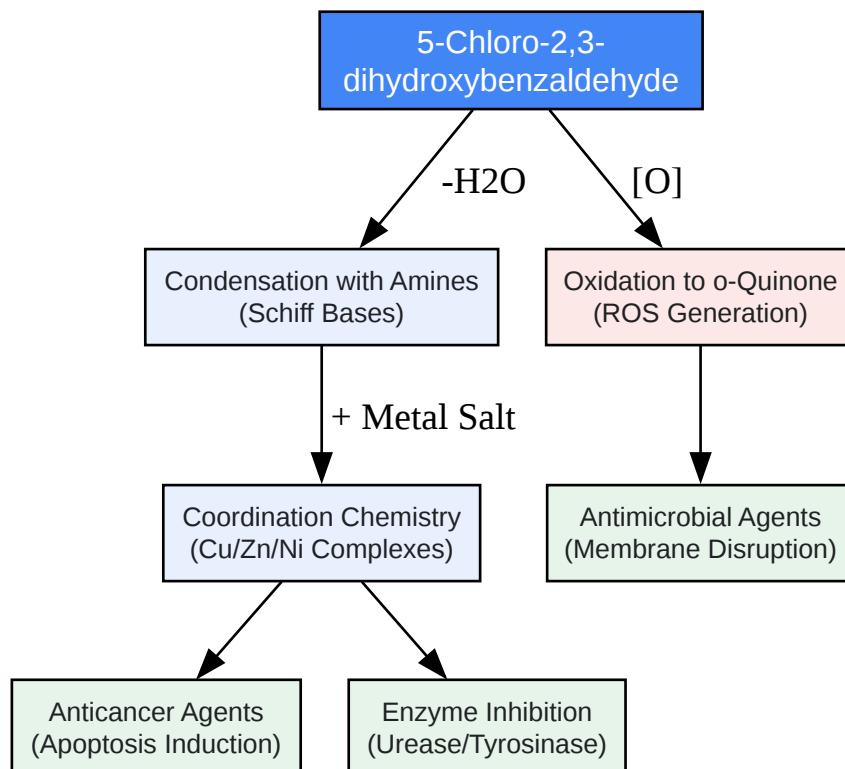
- Mix equimolar amounts of **5-chloro-2,3-dihydroxybenzaldehyde** and a primary amine (e.g., 4-aminophenol) in hot ethanol.
- Add catalytic glacial acetic acid (2-3 drops).
- Reflux for 3-4 hours.
- Cool to precipitate the Schiff base (colored solid).

B. Biological Activity Pathways

The compound exhibits bioactivity through two primary mechanisms:

- Redox Cycling: The catechol moiety (2,3-dihydroxy) can undergo oxidation to an o-quinone, generating Reactive Oxygen Species (ROS) that can induce apoptosis in cancer cells or bacteria.
- Metal Chelation: The O-O or N-O (in Schiff bases) coordination pocket inhibits metalloenzymes (e.g., urease, tyrosinase) by sequestering the active site metal ion.

Reactivity Map (Graphviz)



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Caption: Functional derivatization and biological application pathways.

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